molecular formula C19H20FN3OS B2803092 1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897464-24-3

1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No. B2803092
CAS RN: 897464-24-3
M. Wt: 357.45
InChI Key: LXHKDDBZTGNMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a thiazolylketone derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to reduce the expression of various genes that are involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone in lab experiments is its potential as a therapeutic agent for cancer treatment. It has also been shown to have low toxicity, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is that it has not yet been extensively studied in vivo, and further research is needed to determine its efficacy and safety.

Future Directions

There are several future directions for research on 1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone. One potential direction is to further investigate its mechanisms of action and identify other signaling pathways that it may target. Another direction is to study its potential use in combination with other chemotherapeutic agents. Additionally, further research is needed to determine its efficacy and safety in vivo and in clinical trials.

Synthesis Methods

The synthesis of 1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone involves the reaction of 4-fluoroaniline with 2-bromoacetophenone in the presence of potassium carbonate to form 2-(4-fluorophenyl)-1-(2-bromoacetophenone)aniline. This intermediate is then reacted with 2-aminothiazole in the presence of potassium carbonate and DMF to form the final product.

Scientific Research Applications

1-(Azepan-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone has been studied for its potential applications in medicine. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In particular, it has been studied for its potential use in the treatment of breast cancer, lung cancer, and ovarian cancer.

properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS/c20-15-7-5-14(6-8-15)17-12-23-16(13-25-19(23)21-17)11-18(24)22-9-3-1-2-4-10-22/h5-8,12-13H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHKDDBZTGNMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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